molecular formula C37H58O10 B1263970 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside CAS No. 256925-93-6

25-O-Acetylcimigenol-3-o-alpha-L-arabinoside

Cat. No. B1263970
CAS RN: 256925-93-6
M. Wt: 662.8 g/mol
InChI Key: NNFJPOSVDKIWPO-VYWUFNEXSA-N
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Description

25-O-Acetylcimigenol-3-o-alpha-L-arabinoside is a natural product found in Actaea racemosa . It has a molecular formula of C37H58O10, an average mass of 662.850 Da, and a mono-isotopic mass of 662.403015 Da . This compound is also known as Acetylcimigenol 3-O-alpha-L-arabinopyranoside .


Molecular Structure Analysis

The molecular structure of 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside is complex, with 17 defined stereocenters . The InChI string representation of its structure is available .


Physical And Chemical Properties Analysis

The physical and chemical properties of 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside include a density of 1.28±0.1 g/cm3 (Predicted) and a boiling point of 748.5±60.0 °C (Predicted) .

Scientific Research Applications

Antitumor Activities

  • 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside has shown potential in antitumor activities. Studies have demonstrated that cytosine arabinoside, a structurally similar compound, induced a decrease of tumor masses in patients with lymphosarcoma and showed some effects in disseminated carcinomatosis. This suggests potential antitumor properties that may be explored in compounds like 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside (Talley & Vaitkevicius, 1963).

Hematopoietic Toxicity and Mitotic Abnormalities

  • In some studies, cytosine arabinoside, a compound with structural similarity, was associated with significant hematopoietic toxicity, including megaloblastosis, leukopenia, and thrombocytopenia. It's important to understand these effects as they might also relate to similar compounds like 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside. This highlights the importance of monitoring for potential hematopoietic and mitotic abnormalities in research involving similar compounds (Talley & O'bryan, 1967).

Potential in Treatment of Refractory Leukemia

  • High-dose cytosine arabinoside therapy has been used in the treatment of refractory leukemia, indicating that similar compounds could have therapeutic potential in this area. This type of therapy has shown substantial antileukemic activity in patients refractory to standard therapy, which might suggest avenues for research into the therapeutic applications of 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside in similar conditions (Herzig et al., 1983).

Implications in Hepatitis B Treatment

  • The structurally similar adenine arabinoside has been evaluated in the treatment of hepatitis B surface antigen-positive chronic liver disease, demonstrating a decrease in DNA polymerase activity and a reduction in hepatitis B virus replication. This suggests that compounds like 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside might have potential applications in antiviral therapies (Bassendine et al., 1981).

properties

IUPAC Name

2-[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFJPOSVDKIWPO-VYWUFNEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273458
Record name 25-O-Acetylcimigenol 3-O-α-L-arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25-O-Acetylcimigenol-3-o-alpha-L-arabinoside

CAS RN

256925-93-6
Record name 25-O-Acetylcimigenol 3-O-α-L-arabinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256925-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-O-Acetylcimigenol 3-O-α-L-arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25-O-ACETYLCIMIGENOL-3-O-.ALPHA.-L-ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44DY6671OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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